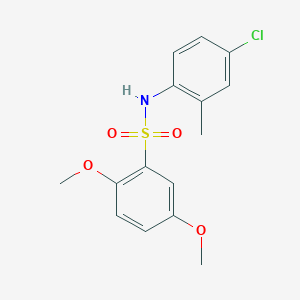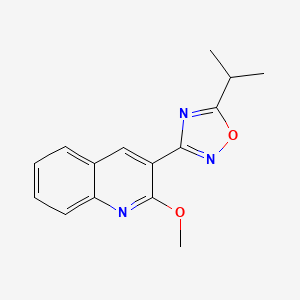
N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, also known as MNSPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide exerts its effects through the inhibition of various enzymes and signaling pathways. For example, N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to have various biochemical and physiological effects. For example, N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in lab experiments is its high potency and selectivity. N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to have low toxicity and high specificity for its target enzymes and signaling pathways. However, one limitation of using N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research related to N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide. One direction is to study the potential applications of N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in combination with other drugs or therapies. Another direction is to investigate the effects of N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide on other diseases such as diabetes and cardiovascular disease. Additionally, future research could focus on developing more efficient synthesis methods for N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide and improving its solubility in water.
Conclusion:
In conclusion, N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is a chemical compound that has shown potential applications in the field of medicine. Its high potency and selectivity make it an attractive candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide have been discussed in this paper.
Synthesemethoden
The synthesis of N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide involves the reaction of 2-(4-(morpholinosulfonyl)phenoxy)acetic acid with 2-methoxybenzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified using column chromatography to obtain N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in a pure form.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has shown that N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disorder research, N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to protect neurons from oxidative stress and prevent neuroinflammation.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-19-5-3-2-4-16(19)14-21-20(23)15-28-17-6-8-18(9-7-17)29(24,25)22-10-12-27-13-11-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORQEYWDUIPBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-benzyl)-2-[4-(morpholine-4-sulfonyl)-phenoxy]-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)






